5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Overview
Description
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione: is a versatile chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a 3-methylbutyl side chain attached to an imidazolidine-2,4-dione core . It holds immense potential in various scientific research fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with 3-methylbutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions include oxidized imidazolidine derivatives, reduced forms of the compound, and various substituted imidazolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Cyclopropyl-5-isopentylimidazolidine-2,4-dione
- 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione derivatives
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a cyclopropyl group and a 3-methylbutyl side chain. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)5-6-11(8-3-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZBGARSLBZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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